molecular formula C15H9ClOS B14246825 2-(2-Chlorophenyl)-4H-1-benzothiopyran-4-one CAS No. 405271-31-0

2-(2-Chlorophenyl)-4H-1-benzothiopyran-4-one

Cat. No.: B14246825
CAS No.: 405271-31-0
M. Wt: 272.7 g/mol
InChI Key: USXRXWPMADLZAF-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-4H-1-benzothiopyran-4-one is a heterocyclic compound that belongs to the class of benzothiopyran derivatives This compound is characterized by the presence of a chlorophenyl group attached to the benzothiopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-4H-1-benzothiopyran-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the benzothiopyran ring. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the benzothiopyran ring .

Scientific Research Applications

2-(2-Chlorophenyl)-4H-1-benzothiopyran-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-1-iodooctane
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 2-Chlorophenyl methylene malononitrile

Uniqueness

2-(2-Chlorophenyl)-4H-1-benzothiopyran-4-one is unique due to its benzothiopyran ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications .

Properties

CAS No.

405271-31-0

Molecular Formula

C15H9ClOS

Molecular Weight

272.7 g/mol

IUPAC Name

2-(2-chlorophenyl)thiochromen-4-one

InChI

InChI=1S/C15H9ClOS/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-9H

InChI Key

USXRXWPMADLZAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(S2)C3=CC=CC=C3Cl

Origin of Product

United States

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